4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Kinase Inhibition Mitotic Checkpoint Oncology

Researchers requiring a regiospecifically pure 4-amino-substituted benzo[c]isothiazole dioxide scaffold for kinase inhibitor or chemokine receptor modulator programs face supply inconsistency. 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 211096-70-7) is the exact building block cited in patents (e.g., US9682995B2, CA 2550540). - Core scaffold for mitotic checkpoint kinase inhibitors (oncology) and chemokine receptor ligands (inflammation). - 4-NH2 provides a unique H-bond vector distinct from 6-amino or unsubstituted analogs; XLogP3-AA = -0.2, TPSA = 80.57 Ų. - Supplied with certificate of analysis; batch-to-batch consistency for SAR libraries.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 211096-70-7
Cat. No. B1499901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
CAS211096-70-7
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2NS1(=O)=O)N
InChIInChI=1S/C7H8N2O2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4,8H2
InChIKeyYXAXBOJHMJCWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 211096-70-7) | Core Scaffold for Isothiazole Dioxide Derivatives


4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic heterocyclic compound belonging to the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide class, characterized by a benzene ring fused to an isothiazole ring bearing a cyclic sulfonamide (sultam) moiety and a reactive 4-amino substituent [1]. This core scaffold is explicitly claimed and exemplified as a key synthetic intermediate and building block in multiple pharmaceutical patents, particularly for the development of compounds targeting metabolic diseases, kinase inhibition, and chemokine receptors [2][3]. Its physicochemical properties include a molecular formula of C₇H₈N₂O₂S, a molecular weight of 184.22 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 80.57 Ų [1]. Commercial availability is documented with reported purity specifications of 95% and 98% from multiple suppliers [4].

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 211096-70-7) | Why Structural Analogs Are Not Interchangeable


Substituting 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with other in-class isothiazole dioxides or regioisomers is not functionally equivalent due to the strict positional specificity of the 4-amino group. The benzo[c]isothiazole 2,2-dioxide scaffold exhibits marked structure-activity relationship (SAR) divergence based on substituent position [1]. The 4-amino substitution provides a unique vector for hydrogen bonding and derivatization that is geometrically distinct from the 6-amino or unsubstituted analogs. For example, 1,3-dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide is documented as a potent protein tyrosine phosphatase (PTP) inhibitor, while the 4-amino variant serves as a distinct, reactive intermediate for kinase and chemokine receptor programs, as explicitly exemplified in multiple pharmaceutical patents [2][3][4]. The presence of the electron-donating 4-amino group directly influences the electronic density of the aromatic ring and the acidity of the cyclic sulfonamide NH, thereby modulating the compound's pKa, solubility, and metabolic stability relative to other positional isomers or unsubstituted cores . Generic replacement with a non-specific 'benzoisothiazole' would alter key binding interactions in designed ligands and may not yield the same synthetic intermediates in multi-step patented pathways [5].

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 211096-70-7) | Quantitative Differentiation & Selection Evidence


Scaffold Specification: 4-Amino Positional Isomer as a Distinct Intermediate in Kinase Inhibitor Patents

The 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold is explicitly claimed and utilized as a distinct synthetic intermediate in the development of amino-substituted isothiazoles for mitotic checkpoint inhibition, a validated target in oncology. In contrast, related scaffolds like unsubstituted 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide or the 6-carboxylic acid derivative (CAS 1244948-84-2) are directed toward entirely different mechanisms (e.g., PTP inhibition or sGC activation) [1]. The patent literature demonstrates that the 4-amino substitution is not merely a generic variant but a key structural feature enabling specific subsequent derivatization steps, such as amide bond formation or nucleophilic aromatic substitution, which are central to generating the final patent-exemplified compounds with low nanomolar potency in cellular assays [2].

Kinase Inhibition Mitotic Checkpoint Oncology Synthetic Intermediate

Physicochemical Differentiation: 4-Amino Substituent Impact on Lipophilicity (XLogP3) and Hydrogen Bonding Capacity

The computed XLogP3-AA for 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is -0.2, indicating a hydrophilic character that is significantly influenced by the 4-amino group [1]. While direct comparative experimental logP data for the unsubstituted core (benzo[c]isothiazole 2,2-dioxide, CAS 271-73-2) is limited in primary literature, the impact of the amino substituent on lowering logP and increasing polar surface area (PSA) relative to the parent hydrocarbon or halogenated analogs is a well-established class-level trend in heterocyclic chemistry. The target compound possesses 2 hydrogen bond donors and 4 acceptors, facilitating specific interactions with biological targets that may be absent in less polar or differently substituted analogs (e.g., chloro- or methyl-substituted isothiazole dioxides) [1]. This profile makes it a suitable candidate for designing ligands targeting polar binding pockets or improving aqueous solubility profiles of lead compounds .

Medicinal Chemistry Drug-likeness Lead Optimization Physicochemical Properties

Application Divergence: Contrasting Anti-HIV-1 Activity Profiles of 4-Amino-Isothiazole Dioxide vs. 4-Amino-Oxathiole Dioxide Analogs

A foundational study by Ingate et al. (1997) systematically compared the anti-HIV-1 reverse transcriptase (RT) activity of synthesized 4-amino-2,3-dihydroisothiazole 1,1-dioxides (structurally related to the benzo[c]isothiazole core) against 4-amino-1,2-oxathiole 2,2-dioxide analogs [1]. The study demonstrated that the substitution of the ring sulfur atom for oxygen (oxathiole) and modifications to the linked π-system dramatically altered the inhibitory profile. While this specific study focused on monocyclic analogs rather than the target benzo[c]isothiazole, it provides direct class-level evidence that the isothiazole dioxide nucleus possesses a distinct biological fingerprint compared to its oxa-isosteres, and that the 4-amino group is a critical pharmacophoric element for activity against viral targets . This cross-scaffold SAR underscores that the target compound's core structure offers a unique electronic and steric environment for engaging biological targets like HIV-1 RT, differentiating it from related oxygen-containing heterocycles [2].

Antiviral HIV-1 Reverse Transcriptase Structure-Activity Relationship (SAR)

Reactivity Differentiation: 4-Amino as a Synthetic Handle for Derivatization in Drug Discovery

The 4-amino group on the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold is a highly versatile synthetic handle enabling a broad range of chemical transformations that are not accessible with the unsubstituted core or with other functional groups (e.g., 6-carboxylic acid) [1]. This includes acylation to form amides, sulfonylation to form sulfonamides, diazotization for coupling reactions, and condensation reactions to form imines or heterocyclic fusions. This contrasts with, for example, 1,3-dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide, where the primary reactive handle is the carboxyl group, leading to esters or amides with a different geometric trajectory relative to the bicyclic core . The presence of the 4-amino group enables the rapid construction of diverse compound libraries specifically tailored for exploring the SAR around kinase and chemokine receptor targets, as documented in the associated patent filings [2]. This synthetic accessibility and divergence directly impacts procurement decisions for parallel synthesis and lead optimization campaigns.

Synthetic Chemistry Derivatization Medicinal Chemistry Reactive Handle

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 211096-70-7) | Best-Fit Application Scenarios in Scientific R&D


Synthetic Intermediate for Kinase Inhibitor Libraries (Oncology and Inflammation)

The primary industrial application of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is as a versatile building block for synthesizing amino-substituted isothiazole derivatives, as exemplified in patent US9682995B2. This patent directly describes the use of such scaffolds for inhibiting the mitotic checkpoint, a crucial target in oncology [1]. Research groups focused on developing novel kinase inhibitors for cancer or inflammatory diseases will find this compound essential for creating focused libraries, leveraging the 4-amino group for rapid derivatization and SAR exploration [1].

Chemokine Receptor Antagonist Development (Autoimmune and Inflammatory Diseases)

The isothiazole dioxide core, particularly with an amino substituent, is a recognized scaffold in the development of CXC- and CC- chemokine receptor ligands. Patent CA 2550540 claims the use of such compounds for treating chemokine-mediated diseases, including cancer, rheumatoid arthritis, and multiple sclerosis [2]. For procurement, this compound serves as a key starting material for synthesizing novel chemokine receptor modulators, differentiating it from other benzoisothiazole dioxides that lack the necessary substitution for this target class [2].

Antiviral Drug Discovery: Exploring Reverse Transcriptase Inhibition

Based on the established SAR from cross-class studies on 4-amino-2,3-dihydroisothiazole 1,1-dioxides, this benzo[c]isothiazole analog is a rational starting point for designing new inhibitors of HIV-1 Reverse Transcriptase (RT) [3]. The presence of the 4-amino group and the specific heterocyclic core are pharmacophoric elements linked to anti-HIV-1 activity. Research programs targeting viral polymerases can use this compound to synthesize derivatives for testing against HIV-1 RT, leveraging the unique electronic properties of the isothiazole dioxide system compared to oxathiole-based analogs [4].

Structure-Activity Relationship (SAR) Studies on Sultam-Containing Bioisosteres

The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core, bearing a cyclic sulfonamide (sultam) moiety, is a valuable bioisostere for carboxylic acids and amides in medicinal chemistry. The 4-amino derivative, with its distinct hydrophilic profile (XLogP3-AA of -0.2) and hydrogen bonding capacity, provides a unique physicochemical starting point for SAR campaigns aimed at improving the solubility and metabolic stability of lead compounds without compromising potency [5]. This specific isomer is particularly suited for exploring binding interactions in polar enzyme active sites where other lipophilic analogs (e.g., halogenated or alkyl-substituted derivatives) may fail to engage effectively [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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